molecular formula C12H9N3O3S B8040548 1-Benzenesulfonyloxy-1,2,3-benzotriazole

1-Benzenesulfonyloxy-1,2,3-benzotriazole

Cat. No.: B8040548
M. Wt: 275.29 g/mol
InChI Key: JFPIODIIWKKJAZ-UHFFFAOYSA-N
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Description

1-Benzenesulfonyloxy-1,2,3-benzotriazole is a sulfonated benzotriazole derivative characterized by a benzenesulfonyloxy group (-O-SO₂C₆H₅) attached to the N1 position of the benzotriazole core. This compound is structurally analogous to other sulfonyl- or sulfonated benzotriazoles, such as 1-methanesulfonyl-1H-1,2,3-benzotriazole and 1-(p-toluenesulfonyl)-1H-1,2,3-benzotriazole, which are widely used in organic synthesis . The benzenesulfonyloxy group enhances its stability and reactivity as a leaving group, making it valuable in nucleophilic substitution reactions, acyl transfer processes, and as a precursor for generating benzotriazolyl anions.

Properties

IUPAC Name

benzotriazol-1-yl benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O3S/c16-19(17,10-6-2-1-3-7-10)18-15-12-9-5-4-8-11(12)13-14-15/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFPIODIIWKKJAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)ON2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Benzenesulfonyloxy-1,2,3-benzotriazole can be synthesized through several methods. One common method involves the reaction of 1,2,3-benzotriazole with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Benzenesulfonyloxy-1,2,3-benzotriazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The benzenesulfonyloxy group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and leading to the formation of new products.

    Coupling Reactions: It can be used in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include bases (e.g., triethylamine), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzotriazole derivatives, while oxidation reactions may produce oxidized forms of the compound.

Scientific Research Applications

1-Benzenesulfonyloxy-1,2,3-benzotriazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-benzenesulfonyloxy-1,2,3-benzotriazole involves its ability to act as a leaving group in substitution reactions. The benzenesulfonyloxy group can be displaced by nucleophiles, facilitating the formation of new chemical bonds. Additionally, the compound’s stability and electronic properties make it an effective reagent in various chemical transformations .

Comparison with Similar Compounds

Nucleophilic Substitution

  • This compound : The benzenesulfonyloxy group is a superior leaving group compared to methylsulfonyl or tosyl groups due to resonance stabilization of the sulfonate anion. This facilitates efficient displacement by nucleophiles (e.g., amines, thiols) in SN2 reactions.
  • 1-Methanesulfonyl-1H-1,2,3-benzotriazole : Reacts with carboxylic acids in the presence of base to form 1-acylbenzotriazoles, which are intermediates in amide synthesis .
  • 1-Chloro-1H-1,2,3-benzotriazole : Used for synthesizing unsymmetrical disulfides via oxidative coupling, leveraging the chloride’s moderate leaving ability .

Anion Generation

  • Sulfonated derivatives (e.g., 1-methanesulfonyl- and 1-benzenesulfonyloxy-) act as precursors for benzotriazolyl anions, which participate in C–C bond-forming reactions. The larger benzenesulfonyloxy group may slow anion generation kinetics compared to smaller sulfonyl groups .

Thermal and Chemical Stability

  • Alkyl-substituted derivatives (e.g., 1-butyl-1H-1,2,3-benzotriazole) exhibit higher thermal stability (decomposition >200°C) due to reduced electron-withdrawing effects.
  • Sulfonated derivatives decompose at lower temperatures (~150°C) due to labile sulfonate groups .

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